Benzenamine, 4-(4-aminophenoxy)-2-bromo-

Description

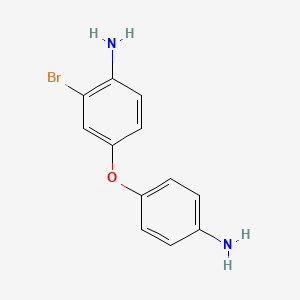

Benzenamine, 4-(4-aminophenoxy)-2-bromo- is a brominated aromatic diamine with the molecular formula C₁₂H₁₀BrN₂O. Its structure consists of a benzene ring substituted with an amino group (-NH₂) at position 4, a bromine atom at position 2, and a phenoxy group (-O-C₆H₄-NH₂) at position 4 (Figure 1).

The aminophenoxy moiety enhances solubility in polar solvents, while the bromine atom introduces steric and electronic effects, influencing reactivity in substitution or cross-coupling reactions. Its synthesis likely involves bromination of 4-(4-aminophenoxy)benzenamine or coupling of brominated precursors with aminophenol derivatives .

Structure

2D Structure

Properties

CAS No. |

61381-88-2 |

|---|---|

Molecular Formula |

C12H11BrN2O |

Molecular Weight |

279.13 g/mol |

IUPAC Name |

4-(4-aminophenoxy)-2-bromoaniline |

InChI |

InChI=1S/C12H11BrN2O/c13-11-7-10(5-6-12(11)15)16-9-3-1-8(14)2-4-9/h1-7H,14-15H2 |

InChI Key |

FCRGSQLTNYRFIE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC(=C(C=C2)N)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Brominated Aromatic Amines

Structural and Molecular Comparisons

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups: The aminophenoxy group in the target compound is electron-donating, enhancing nucleophilic aromatic substitution reactivity. In contrast, nitro groups in 2-bromo-4-nitrobenzenamine are electron-withdrawing, favoring electrophilic substitution .

- Steric Effects : The methyl group in 4-bromo-2-methylbenzenamine increases steric hindrance, reducing reaction rates compared to the target compound .

Physical and Thermal Properties

- Boiling/Melting Points: 4-Bromoaniline: Boiling point = 227°C (NIST data) . 4-(4-Aminophenoxy)-2-bromobenzenamine (estimated): Higher melting point (>250°C) due to extended aromaticity and hydrogen bonding from dual amino groups.

- Solubility: The target compound’s phenoxy group improves solubility in polar aprotic solvents (e.g., DMF, DMAc) compared to 4-bromoaniline, which is sparingly soluble in water .

Spectroscopic Features

- IR Spectroscopy: Target Compound: N-H stretches (~3300 cm⁻¹), C-O-C (phenoxy, ~1250 cm⁻¹), C-Br (~550 cm⁻¹). 4-Bromoaniline: Similar N-H and C-Br peaks but lacks ether vibrations .

- NMR : The target compound’s aromatic protons split into complex multiplet patterns due to substituent asymmetry, whereas 4-bromoaniline shows simpler splitting .

Q & A

Q. What synthetic strategies are recommended for preparing Benzenamine, 4-(4-aminophenoxy)-2-bromo-?

Methodological Answer: Synthesis typically involves bromination and coupling reactions. For bromination, regioselective bromination of the aromatic ring can be achieved using bromine in the presence of Lewis acids (e.g., FeBr₃) under controlled conditions . For coupling the 4-aminophenoxy group, Ullmann or Buchwald-Hartwig cross-coupling reactions are effective, utilizing palladium catalysts and ligands to facilitate aryl ether bond formation . Intermediate purification via column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) ensures high yield and purity. Validate each step using thin-layer chromatography (TLC) and NMR spectroscopy .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer: Key techniques include:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm substitution patterns and amine/ether functionalities. Compare chemical shifts with analogous brominated anilines (e.g., 4-bromoaniline ).

- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight and isotopic patterns (e.g., bromine’s characteristic doublet).

- Infrared Spectroscopy (IR): Identify NH₂ stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Assess thermal stability, particularly for decomposition points, using data from similar brominated amines .

Q. How should stability studies be designed for this compound under varying conditions?

Methodological Answer:

- Thermal Stability: Conduct TGA or differential scanning calorimetry (DSC) to determine melting points and decomposition thresholds. Reference thermodynamic data from NIST for brominated anilines .

- Light Sensitivity: Store samples in amber vials and monitor UV-Vis spectral changes under controlled light exposure.

- Oxidative Stability: Expose the compound to air and track degradation via HPLC, comparing results with 4-bromo-1,2-diaminobenzene stability protocols .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. IR) be resolved for this compound?

Methodological Answer:

- Cross-Validation: Use complementary techniques like 2D NMR (COSY, HSQC) to resolve overlapping signals. For IR discrepancies, compare with computational spectra (e.g., DFT-based simulations) .

- Isotopic Labeling: Synthesize deuterated analogs to confirm assignments of NH₂ or aromatic protons .

- Reference Standards: Compare data with structurally similar compounds (e.g., 2-bromoaniline ) to identify anomalous peaks.

Q. How does the bromo substituent influence regioselectivity in further functionalization?

Methodological Answer: The bromine atom acts as a strong electron-withdrawing group, directing electrophilic substitutions to the meta position. For example:

Q. What computational approaches can predict electronic effects of substituents in this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to assess electron distribution and reactivity. Compare with experimental UV-Vis spectra .

- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock, referencing studies on brominated sulfonamides .

- QSAR Modeling: Correlate substituent effects (e.g., Hammett σ values) with observed reactivity, using datasets from NIST .

Q. How to design experiments to study degradation pathways under environmental conditions?

Methodological Answer:

- Hydrolytic Degradation: Expose the compound to buffered solutions (pH 4–10) at 40–80°C. Analyze products via LC-MS and compare with degradation pathways of 4-bromo-N-(4-chlorophenyl)butanamide .

- Photodegradation: Use a solar simulator to assess UV-induced breakdown. Track intermediates using time-resolved spectroscopy and reference benzoxazinone degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.